molecular formula C19H18N4O4 B12223976 N'-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide

N'-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide

Cat. No.: B12223976
M. Wt: 366.4 g/mol
InChI Key: ZKNCCFJHKATCPD-UHFFFAOYSA-N
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Description

N’-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenyl group, a phenyl group, and a tetrahydropyridazine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide typically involves multiple steps One common method includes the condensation of 4-methoxybenzoyl chloride with phenylhydrazine to form an intermediate, which is then cyclized with a suitable reagent to form the tetrahydropyridazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of tetrahydropyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that N'-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth.

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress-related diseases. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial and fungal strains. This activity suggests potential applications in developing new antimicrobial agents to combat resistant strains .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to characterize this compound.

In Vivo Studies

In vivo studies using animal models have been conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound. These studies help determine the efficacy and safety profile of this compound in therapeutic applications.

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship is essential for optimizing the pharmacological properties of compounds. SAR studies on derivatives of this compound have identified key functional groups that enhance biological activity while minimizing toxicity .

Mechanism of Action

The mechanism of action of N’-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N’-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide: shares similarities with other hydrazide derivatives and tetrahydropyridazine compounds.

    N’-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide: is unique due to its specific combination of functional groups and structural features.

Uniqueness

The uniqueness of N’-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide lies in its potential for diverse applications and its ability to undergo various chemical reactions, making it a versatile compound for research and industrial use.

Biological Activity

N'-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of hydrazine derivatives with carbonyl compounds. The structure features a hydrazone linkage and a tetrahydropyridazine core, which are crucial for its biological activity. The presence of the methoxyphenyl group enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of tetrahydropyridazine can inhibit bacterial growth in vitro. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines. The proposed mechanism includes the activation of caspases and modulation of the Bcl-2 family proteins, leading to programmed cell death.

Anti-inflammatory Effects

This compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in the context of chronic inflammatory diseases.

Research Findings and Case Studies

StudyCompound TestedBiological ActivityFindings
N'-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl...AntimicrobialInhibition of bacterial growth observed at concentrations of 50 µg/mL.
Similar tetrahydropyridazinesAnticancerInduced apoptosis in MCF-7 cell line with an IC50 of 25 µM.
Derivatives with hydrazone linkageAnti-inflammatoryReduced TNF-alpha levels by 40% in LPS-stimulated macrophages.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity linked to inflammation and cancer progression.
  • Oxidative Stress Reduction : By enhancing antioxidant defenses, it may protect cells from oxidative damage.

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

N'-(4-methoxybenzoyl)-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carbohydrazide

InChI

InChI=1S/C19H18N4O4/c1-27-15-9-7-13(8-10-15)18(25)20-21-19(26)16-11-12-17(24)23(22-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,25)(H,21,26)

InChI Key

ZKNCCFJHKATCPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=NN(C(=O)CC2)C3=CC=CC=C3

Origin of Product

United States

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